![molecular formula C14H4F7NO B12540365 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile CAS No. 798556-01-1](/img/structure/B12540365.png)
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile is an organic compound characterized by its complex structure and multiple fluorine atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile typically involves multiple steps. One common method includes the reaction of 3,5-difluoro-4’-propylbiphenyl-4-thionocarboxylic acid 3,4,5-trifluorophenyl ester with iodine pentafluoride (IF5) and triethylamine trihydrofluoride salt (NEt3·3HF) in ethyl acetate. The mixture is stirred at 65°C for six hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents, altering the compound’s structure.
Substitution: The compound can undergo substitution reactions, where one or more fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine pentafluoride (IF5), triethylamine trihydrofluoride salt (NEt3·3HF), and various organic solvents like ethyl acetate. Reaction conditions typically involve controlled temperatures and stirring to ensure complete reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s multiple fluorine atoms contribute to its high reactivity and ability to form stable complexes with various molecules. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl: A closely related compound with similar structural features and applications.
3,5-Difluoro-4-[difluoro(3,4,5-trifluorophenoxy)methyl]-4’-propyl-1,1’-biphenyl: Another similar compound used in similar applications.
Uniqueness
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile stands out due to its unique combination of fluorine atoms and its specific structural arrangement. This uniqueness contributes to its distinct chemical properties and makes it particularly valuable in specialized applications.
Eigenschaften
CAS-Nummer |
798556-01-1 |
|---|---|
Molekularformel |
C14H4F7NO |
Molekulargewicht |
335.18 g/mol |
IUPAC-Name |
4-[difluoro-(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile |
InChI |
InChI=1S/C14H4F7NO/c15-8-1-6(5-22)2-9(16)12(8)14(20,21)23-7-3-10(17)13(19)11(18)4-7/h1-4H |
InChI-Schlüssel |
GBZRAZZPMSDVSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)C(OC2=CC(=C(C(=C2)F)F)F)(F)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


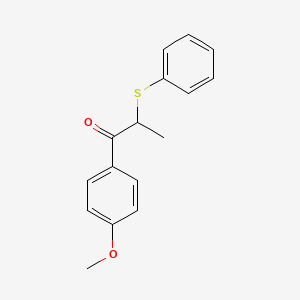
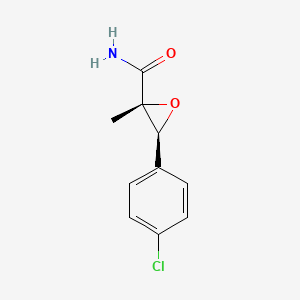
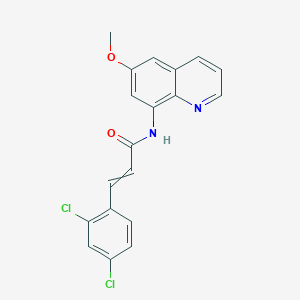
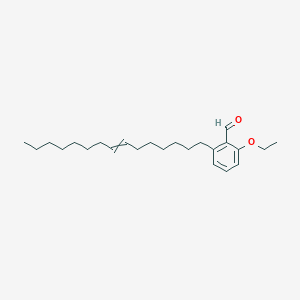
![2-[(2-Chloroprop-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12540307.png)
![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)

![1-[(Benzyloxy)methoxy]-4-[(3-phenylprop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12540327.png)

![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)
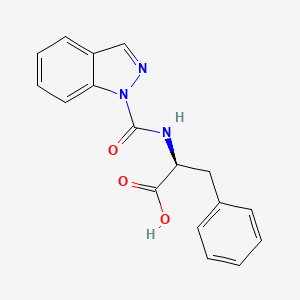

![Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-](/img/structure/B12540351.png)
![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)
